XPhos Palladacycle Gen. 3
Description
Structure
2D Structure
Properties
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGIWYBLKXQGS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62NO3PPdS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Evolution of Buchwald Precatalyst Systems
The journey to the highly efficient third-generation (G3) precatalysts was a multi-step evolution, with each generation addressing the limitations of its predecessors. sigmaaldrich.com
The first-generation (G1) Buchwald precatalysts featured a phenethylamine-based backbone. While a significant step forward, their activation often required strong bases and elevated temperatures, and they had a limited scope for incorporating various phosphine (B1218219) ligands.
The second-generation (G2) precatalysts introduced a biphenyl-based scaffold, which enhanced solubility and allowed for activation at room temperature with weaker bases. sigmaaldrich.com However, the presence of a chloride counterion in G2 systems made them incompatible with some of the bulkier, highly effective phosphine ligands due to steric hindrance.
The development of third-generation (G3) precatalysts, such as XPhos Palladacycle Gen. 3, marked a pivotal moment. The key innovation was the replacement of the chloride anion with a non-coordinating methanesulfonate (B1217627) (mesylate) anion. This modification facilitates the formation of the active Pd(0) species under mild conditions and, crucially, allows for the use of highly bulky and electron-rich biaryl phosphine ligands like XPhos. sigmaaldrich.com This generation of precatalysts is noted for its high stability, broad applicability, and ease of use.
Subsequent generations, like G4, have continued to refine the system, for instance, by methylating the amino group of the biphenyl (B1667301) backbone to prevent the formation of carbazole (B46965) as a byproduct, which can sometimes inhibit the catalytic cycle. sigmaaldrich.com
The Significance of Xphos Palladacycle Gen. 3 in Contemporary Organic Synthesis
XPhos Palladacycle Gen. 3 has established itself as a go-to catalyst for a wide array of cross-coupling reactions due to a combination of highly desirable characteristics. It is an air- and moisture-stable solid, which simplifies handling and setup of reactions. guidechem.comsigmaaldrich.com Its high solubility in a broad range of common organic solvents further enhances its versatility. guidechem.comsigmaaldrich.com
One of the most significant advantages of XPhos Pd G3 is its high catalytic activity, which allows for very low catalyst loadings, often in the range of 0.1 to 1 mol%. This not only reduces the cost of the reaction but also minimizes the levels of residual palladium in the final product, a critical consideration in the synthesis of active pharmaceutical ingredients. Furthermore, the precatalyst design ensures the efficient and rapid generation of the active monoligated Pd(0) species, leading to shorter reaction times and accurate control over the ligand-to-palladium ratio. guidechem.comsigmaaldrich.com
The catalyst's utility is particularly evident in its ability to facilitate challenging transformations. It is highly effective for the Suzuki-Miyaura coupling of unstable boronic acids and for reactions involving sterically hindered or electron-rich aryl chlorides, which are often problematic substrates for less active catalysts. sigmaaldrich.com Its broad applicability extends to numerous other named reactions, making it a staple in both academic and industrial laboratories.
Selected Applications of this compound in Cross-Coupling Reactions
The following tables provide a snapshot of the broad utility of this compound in various cross-coupling reactions, showcasing its performance with different substrates and under various conditions.
Table 1: Suzuki-Miyaura Coupling This reaction forges a carbon-carbon bond between an organoboron compound and an organohalide. XPhos Pd G3 is particularly effective, even with challenging substrates. acs.orgnih.gov
| Aryl Halide/Sulfonate | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 4-Chloroanisole | Phenylboronic acid | 1.5 | K₃PO₄ | Toluene/H₂O | 40 | 0.5 | 98 | nih.gov |
| 2-Chlorotoluene | 2-Methylphenylboronic acid | 1.5 | K₃PO₄ | Toluene/H₂O | 40 | 0.5 | 96 | nih.gov |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1.5 | K₃PO₄ | Toluene/H₂O | RT | 0.5 | 99 | nih.gov |
| p-Tolyl 4-methylbenzenesulfonate | 2-Phenyl-1,3,2-benzodioxaborole | 5 | TBAOH | n-BuOH | 110 (MW) | 0.5 | 85 | acs.org |
Table 2: Buchwald-Hartwig Amination This reaction forms a carbon-nitrogen bond between an aryl halide/sulfonate and an amine. XPhos Pd G3 demonstrates high efficiency in these transformations. wikipedia.orgacs.org
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 4-tert-Butylbromobenzene | Aniline | 0.5 | NaOtBu | Toluene | 80 | 1 | 98 | nih.gov |
| 4-Chlorotoluene | Morpholine | 1 | NaOtBu | Toluene | 100 | 2 | 99 | nih.gov |
| 1-Bromo-4-methoxybenzene | Indole | 2 | Cs₂CO₃ | Dioxane | 100 | 18 | 90 | nih.gov |
| 4-Chloroanisole | 4-Methylpiperidine | 1 | K₃PO₄ | t-BuOH | Reflux | 1 | 98 | nih.gov |
Table 3: Other Cross-Coupling Reactions The versatility of XPhos Pd G3 extends to a variety of other important C-C and C-heteroatom bond-forming reactions.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Conditions | Yield (%) | Ref |
| Cyanation | 2-Chloroquinoline | Zn(CN)₂ | 2 | dppf (4 mol%), Zn dust (0.2 eq), DMAc, 100 °C, 3h | 93 | sigmaaldrich.com |
| Sonogashira | 4-Iodoanisole | Phenylacetylene | 0.05 (with 500 ppm PdCl₂) | XPhos, FeCl₃, H₂O, 45 °C | >99 | researchgate.net |
| Negishi | 1-Bromo-4-butylbenzene | Prenylzinc bromide | 2 | THF, 25 °C | 80 | nih.gov |
Overview of Research Trajectories for Xphos Palladacycle Gen. 3
Advanced Synthetic Strategies for this compound
The development of robust and scalable synthetic routes is crucial for the widespread adoption of any catalyst in both academic and industrial laboratories. For this compound, methodologies have been established to allow for its preparation in significant quantities, ensuring its accessibility for various applications.
Multigram Scale Synthesis Protocols
The synthesis of this compound has been successfully executed on a multigram scale, a critical factor for its practical use. nih.govgoogle.commdpi.com Modified procedures have been developed to facilitate this large-scale production. nih.govmdpi.com A key aspect of these protocols is the ability to generate the palladacycle in high yield from readily available starting materials, avoiding the need for rigorous Schlenk techniques. nih.gov For instance, a reported procedure starting with 315 grams of 2-aminobiphenyl (B1664054) mesylate salt successfully afforded 417 grams of the key dimeric palladium intermediate, highlighting the scalability of the process. nih.gov
Sequential Construction of the Palladacycle Precatalyst
The formation of this compound is a sequential process that involves the careful construction of the palladium complex through a series of well-defined steps. This sequential approach allows for precise control over the final structure of the precatalyst.
The synthesis commences with the preparation of a crucial intermediate, 2-aminobiphenyl mesylate. This is achieved through the reaction of commercially available 2-aminobiphenyl with methanesulfonic acid. mdpi.com This salt formation is the initial step in creating the 2-aminobiphenyl scaffold that will ultimately chelate to the palladium center. nih.gov In some variations, N-substituted 2-aminobiphenyls can also be prepared and utilized in the synthesis of related palladacycles. us.es
The next key step involves the formation of a dimeric palladium complex. The 2-aminobiphenyl mesylate salt undergoes cyclopalladation with a palladium(II) source, such as palladium acetate (B1210297), to yield a μ-OMs dimer. nih.govgoogle.com This dimeric palladium mesylate complex serves as a stable and readily accessible precursor to the final monomeric palladacycle. nih.gov The replacement of a chloride anion, found in earlier generation precatalysts, with the more labile mesylate anion in this dimer is a key innovation of the third-generation system. nih.gov This substitution enhances the solution stability of the subsequent precatalysts and allows for the accommodation of a wider range of phosphine (B1218219) ligands. nih.gov
The final step in the synthesis is the coordination of the bulky and electron-rich XPhos ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) to the palladium center. The dimeric palladium mesylate complex readily reacts with the XPhos ligand in a suitable solvent like THF or dichloromethane. nih.govgoogle.com This reaction proceeds smoothly, typically within 15 to 45 minutes at room temperature, to afford the desired this compound. nih.gov The XPhos ligand coordinates to the palladium, displacing the bridging mesylate groups of the dimer to form the monomeric, air- and moisture-stable precatalyst. wikipedia.org
Spectroscopic Characterization and Conformational Studies
Detailed spectroscopic analysis and conformational studies are essential for confirming the structure and understanding the behavior of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating its structural features.
The purity and identity of this compound are routinely assessed using ¹H and ³¹P NMR spectroscopy. mdpi.com These techniques are also employed to monitor the progress of the synthesis and to identify any potential impurities. mdpi.comnih.gov
A study focusing on the quality control of Buchwald G3 precatalysts provided detailed analysis of the ¹H and ³¹P NMR spectra using various 1D and 2D techniques. mdpi.comnih.gov The ³¹P NMR spectrum of this compound in different solvents has been reported, with chemical shifts observed around -10 ppm in chloroform (B151607) or dichloromethane. researchgate.net
Table 1: Representative NMR Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Reference |
| ³¹P | CDCl₃/CH₂Cl₂ | ~ -10 | researchgate.net |
Note: Specific ¹H NMR chemical shifts and coupling constants are highly dependent on the solvent and specific isomer, and detailed assignments can be found in specialized literature.
Conformational studies have revealed the existence of at least two isomers of this compound, the structures of which have been determined by single-crystal X-ray diffraction. mdpi.comnih.gov These studies have provided precise information on bond lengths and angles within the molecule. In the solid state, the palladium center typically adopts a distorted square-planar geometry. us.es The 2-aminobiphenyl ligand chelates to the palladium through a C-Pd and an N-Pd bond. The XPhos ligand is coordinated to the palladium center, and the mesylate anion completes the coordination sphere. nih.gov
In one of the characterized isomers, the Pd-P bond length is approximately 2.26 Å, the Pd-N bond length is around 2.14 Å, and the Pd-C bond length is about 2.02 Å. us.es The bond length between palladium and the oxygen of the mesylate ligand is approximately 2.184 Å. nih.gov
Table 2: Selected X-ray Crystallographic Data for an Isomer of this compound
| Bond | Bond Length (Å) | Reference |
| Pd-P | ~2.26 | us.es |
| Pd-N | ~2.14 | us.es |
| Pd-C | ~2.02 | us.es |
| Pd-O(Ms) | 2.184 | nih.gov |
Note: These values are representative and may vary slightly between different crystalline forms and isomers.
The study of these isomers has also revealed a solvent-dependent isomerization, indicating that the conformation of the palladacycle can be influenced by its environment. mdpi.comnih.gov This dynamic behavior can be important for its catalytic activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound, providing detailed insights into its structure, ligand coordination, and dynamic behavior in solution. nih.govmdpi.com Both proton (¹H) and phosphorus (³¹P) NMR are routinely employed to confirm the identity and purity of the precatalyst. nih.govmdpi.com
Proton (¹H) NMR Analysis for Structural Elucidation
Furthermore, ¹H-NMR serves as a primary method for quality control. By analyzing the ¹H-NMR spectrum, it is possible to identify and quantify impurities, ensuring the reliability of the precatalyst in catalytic applications. nih.govmdpi.com A simple and effective method for routine quality control has been proposed based on the assessment of impurity content directly from the ¹H-NMR spectra. nih.gov
Phosphorus (³¹P) NMR for Ligand Coordination and Speciation
³¹P NMR spectroscopy is particularly informative for studying the environment of the phosphorus atom in the XPhos ligand and its coordination to the palladium center. nih.govmdpi.com The chemical shift and coupling constants in the ³¹P NMR spectrum provide direct evidence of the P-Pd bond and can be used to distinguish between different species in solution. oup.comresearchgate.net For instance, the signal for the related species Phenyl-Pd(II)(Br)(XPhos) was observed at 27.9 ppm. oup.com The spectra of this compound itself show distinct signals that are highly dependent on the solvent environment, indicating different coordination modes or isomers. researchgate.net
Investigation of Solvent-Dependent Isomerization by NMR
A notable characteristic of this compound is its solvent-dependent isomerization, which has been extensively studied by NMR spectroscopy. nih.govmdpi.com The complex can exist as different isomers depending on the solvent, a phenomenon confirmed by both NMR and X-ray crystallography.
In solvents like acetone, a π-coordination of one of the arene rings of the XPhos ligand to the palladium center can be favored. In contrast, dissolution in ethyl acetate leads to a different isomeric form where the mesylate anion is directly coordinated to the palladium atom. mdpi.com This reversible isomerization is clearly observed through changes in both the ¹H and ³¹P NMR spectra upon changing the solvent. mdpi.com For example, the ³¹P NMR spectrum shows a single peak at approximately 30.2 ppm in acetone-d₆, while in ethyl acetate-d₈, a different signal is observed at around 48.3 ppm.
Interactive Table: Solvent-Dependent ³¹P NMR Chemical Shifts for this compound
| Solvent | Chemical Shift (δ, ppm) |
| Acetone-d₆ | ~30.2 |
| Ethyl acetate-d₈ | ~48.3 |
| THF-d₈ | ~30.4 |
Note: Data are approximate and sourced from graphical representations in research literature. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides definitive proof of the solid-state structure of this compound and its isomers. nih.govmdpi.com The structures of two different isomers, crystallized from different solvents, have been determined, corroborating the findings from NMR isomerization studies. nih.govmdpi.com
One isomer, designated 3a , was crystallized from ethyl acetate. mdpi.com In this structure, the coordination sphere of the palladium(II) ion is comprised of the carbon and nitrogen atoms from the deprotonated 2-aminobiphenyl (ABP⁻) anion, a phosphorus atom from the monodentate XPhos ligand, and an oxygen atom from the coordinated mesylate anion. mdpi.com
A second isomer, 3b , features a different coordination environment. The specific structural details of this isomer, including bond lengths and angles, have also been characterized. mdpi.com The ability to isolate and structurally characterize these isomers provides critical insight into the precatalyst's behavior and stability. nih.gov
Interactive Table: Selected Crystallographic Data for this compound Isomers
| Parameter | Isomer 3a | Isomer 3b |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| Pd-P Bond Length (Å) | 2.260 | 2.272 |
| Pd-N Bond Length (Å) | 2.148 | 2.181 |
| Pd-C Bond Length (Å) | 1.992 | 1.991 |
| Pd-O (mesylate) Bond Length (Å) | 2.188 | N/A (not coordinated) |
Note: Data extracted from a 2021 study by Sotnik et al. published in the journal Molecules. The table presents a simplified summary of key parameters. mdpi.com
Purity Assessment and Quality Control Methodologies
The quality and purity of the precatalyst are paramount for achieving reproducible and optimal results in catalysis. nih.gov Therefore, robust analytical methods for characterization and quality control are essential. enamine.net
Analytical Techniques for Precatalyst Characterization
A combination of analytical techniques is used to ensure the quality of this compound. As discussed, ¹H NMR spectroscopy is a primary tool for quick and routine quality control, allowing for the quantification of the main product and the detection of common impurities. nih.govenamine.net
Common impurities that can be identified include unreacted starting materials, such as the dimeric palladacycle [Pd(ABP)(OMs)]₂, and other palladium species like PdCl₂(XPhos)₂ or Pd(ABP)(HABP)(OMs), where HABP is a neutral 2-aminobiphenyl ligand. nih.govmdpi.comnih.gov Residual solvents from the synthesis and purification, such as tetrahydrofuran (B95107) (THF) or n-hexane, can also be detected by ¹H NMR. enamine.net For definitive identification of unknown impurities, single-crystal X-ray diffraction can be employed. nih.govmdpi.com
Identification and Quantification of Synthetic Impurities
The synthesis of this compound, a sophisticated palladium precatalyst, can be accompanied by the formation of various impurities. These can originate from starting materials, side reactions, or the palladium source itself. Rigorous identification and quantification of these impurities are critical for ensuring the quality, consistency, and performance of the final product in catalytic applications.
Key impurities associated with the synthesis of third-generation Buchwald precatalysts have been identified through detailed analytical studies. researchgate.netnih.govresearchgate.net These include species arising from incomplete reaction or side reactions of the main components. For instance, impurities such as Pd(ABP)(HABP)(OMs) and PdCl₂(XPhos)₂ have been successfully identified. researchgate.netnih.gov In Pd(ABP)(HABP)(OMs), a neutral 2-aminobiphenyl (HABP) molecule coordinates to the palladium center in a monodentate fashion, differing from the desired C-deprotonated aminobiphenyl (ABP) ligand in the final product. researchgate.netnih.gov
The starting materials themselves can be a source of significant impurities. The 2-aminobiphenyl used in the synthesis of second and third-generation palladacycles can be contaminated with the highly toxic 4-aminobiphenyl (B23562) isomer, necessitating the use of high-purity raw materials. google.com Furthermore, the palladium source, often palladium acetate, can contain impurities like Pd₃(OAc)₅(NO₂) and polymeric [Pd(OAc)₂]n . researchgate.netosi.lvnih.gov These impurities in the palladium precursor can negatively impact the yield and purity of the final palladacycle. osi.lv Another notable impurity is carbazole , which can be generated during the activation of the palladacycle. google.com
A variety of analytical techniques are employed for the identification and quantification of these impurities. High-resolution techniques like single-crystal X-ray diffraction have been instrumental in determining the precise molecular structure of impurities such as Pd(ABP)(HABP)(OMs) and PdCl₂(XPhos)₂. researchgate.netnih.govresearchgate.netNuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H-NMR and ³¹P-NMR, serves as a powerful tool for routine quality control. researchgate.netnih.gov By analyzing the NMR spectra, the presence and quantity of impurities can be assessed. researchgate.net For quantifying trace metal impurities, especially residual palladium in the final product after its use in catalytic reactions, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method. semanticscholar.orgacs.org
The following table summarizes the common synthetic impurities found in this compound and the analytical methods used for their characterization.
| Impurity | Chemical Name | Source of Impurity | Analytical Identification/Quantification Method |
| Pd(ABP)(HABP)(OMs) | (2-Aminobiphenyl)(2'-amino-1,1'-biphenyl)-2-ylpalladium(II) | Side reaction during synthesis | Single-crystal X-ray diffraction, ¹H-NMR, ³¹P-NMR |
| PdCl₂(XPhos)₂ | Dichlorobis(XPhos)palladium(II) | Side reaction/Impurity from starting materials | Single-crystal X-ray diffraction, ¹H-NMR, ³¹P-NMR |
| 4-Aminobiphenyl | [1,1'-Biphenyl]-4-amine | Contaminant in 2-aminobiphenyl starting material | Not specified in search results |
| Carbazole | 9H-Carbazole | By-product from the activation of the palladacycle | Not specified in search results |
| Pd₃(OAc)₅(NO₂) | Palladium(II) acetate nitrito complex | Impurity in commercial palladium acetate | Not specified in search results |
| [Pd(OAc)₂]n | Polymeric palladium(II) acetate | Impurity in commercial palladium acetate | Not specified in search results |
| Residual Palladium | Palladium | Incomplete removal from reaction products | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Precatalyst Activation Pathways
The conversion of the stable Pd(II) precatalyst to the active Pd(0) species is the critical initiation step of the catalytic cycle. For this compound, this activation is designed to be efficient and occur in situ under typical cross-coupling conditions.
Base-Induced Activation Processes for this compound
The activation of this compound is primarily a base-induced process. nih.gov This process involves the deprotonation of the amine on the 2-aminobiphenyl scaffold by a Brønsted base. nih.govacs.org This deprotonation is a facile step and can be achieved even with weak bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) at room temperature. acs.orgsigmaaldrich.com The use of a more electron-withdrawing methanesulfonate (B1217627) (OMs) counterion in the G3 precatalyst, compared to the chloride in previous generations, facilitates this activation. sigmaaldrich.com
The deprotonation of the aminobiphenyl moiety forms a palladium-amido complex. sigmaaldrich.com This intermediate then undergoes a reductive elimination step, which is the key to generating the active catalyst. nih.govacs.orgsigmaaldrich.com This pathway releases the active LPd(0) species, a methanesulfonate salt, and carbazole as a byproduct. acs.orgsigmaaldrich.com In some instances, the carbazole byproduct has been shown to inhibit the catalytic reaction by competing for the aryl halide substrate or retarding the rate of cross-coupling. acs.orgsigmaaldrich.com
Reductive Activation Mechanisms Leading to Active Palladium(0) Species
The principal reductive activation mechanism for this compound is the reductive elimination following base-induced deprotonation, as described above. This sequence effectively reduces the Pd(II) center of the precatalyst to the catalytically active Pd(0) state. nih.govacs.org The active species is generally considered to be a monoligated "L-Pd(0)" complex (where L = XPhos), which is highly reactive. acs.org Studies have shown that this activation can lead to the formation of well-defined mononuclear Pd(0)Lₙ species, such as [Pd⁰(XPhos)₂]. acs.orgwhiterose.ac.uk
An alternative, though less investigated, activation scenario involves the participation of both the substrate and the base acting in unison. acs.orgwhiterose.ac.uk In this dual chemical trigger mechanism, the nucleophilic substrate and the base cooperate to activate the precatalyst and generate the active [Pd⁰(XPhos)₂] species. acs.orgwhiterose.ac.uk This highlights that the nature of the substrate can be a key factor not only in the cross-coupling step but also in the initial precatalyst activation. whiterose.ac.uk The design of third-generation Buchwald precatalysts allows for the rapid and quantitative generation of the catalytically active L-Pd(0) species, which is crucial for reactions involving sensitive substrates, like unstable boronic acids prone to protodeboronation. sigmaaldrich.comnih.gov
Influence of Solvent Environment on Activation Dynamics
The solvent environment plays a significant role in the activation of this compound. Research has revealed a solvent-dependent isomerization of the precatalyst, indicating that the solvent can influence the catalyst's structural dynamics even before activation begins. researchgate.net
Furthermore, the choice of solvent can directly impact the activation process itself. For instance, the presence of water can be beneficial, as it facilitates the solubility of inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), thereby promoting the reductive activation mechanism to deliver the active Pd(0) species. acs.org The reduction of Pd(II) to Pd(0) has been studied in various solvents, including polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). rsc.org The high solubility of this compound in a broad range of organic solvents contributes to its versatility and long life in solution.
Detailed Studies of the Catalytic Cycle
Once the active Pd(0) species is generated, it enters the catalytic cycle, which typically consists of three main elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
Oxidative Addition Reactions with Substrates
The first committed step in most cross-coupling reactions is the oxidative addition of a substrate, typically an aryl halide (Ar-X), to the active Pd(0) complex. mdpi.comresearchgate.net This reaction involves the insertion of the palladium center into the carbon-halogen bond, leading to the formation of a Pd(II) oxidative addition complex (OAC), [Ar-Pd(II)-X(L)]. acs.orgmdpi.comoup.com
Pd(0)L_n + Ar-X → [Ar-Pd(II)-X(L)] + (n-1)L
The bulky and electron-rich XPhos ligand is crucial for this step, as it stabilizes the palladium center and enables the efficient activation of even challenging substrates like aryl chlorides. researchgate.net Kinetic studies on related systems suggest that the oxidative addition with aryl halides often proceeds through a dissociative mechanism, where the reactive species is the monoligated Pd⁰(XPhos) complex, which is in equilibrium with the less reactive bis-ligated Pd⁰(XPhos)₂. researchgate.net The generated oxidative addition complex, for example, [PdBr(C₆H₄-p-F)(XPhos)], has been observed and characterized in stoichiometric studies. acs.org In some specific cases, such as with 2-halobenzoic acids, a carboxylate-assisted oxidative addition pathway has been identified, which proceeds through a Pd(IV) intermediate. researchgate.net
Table 1: Relative Catalytic Activity of XPhos-Containing Precatalysts. This table summarizes findings from a comparative study on the catalytic activity in a Buchwald-Hartwig amination reaction, showing that XPhos Pd G3 displays high activity at 2.0 mol % loading. acs.orgwhiterose.ac.uk
Transmetalation Steps in Cross-Coupling Cycles
Following oxidative addition, the next key step is transmetalation. In this step, an organic group is transferred from a main-group organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to the Pd(II) center of the oxidative addition complex. nih.govmdpi.comdiva-portal.org This step requires a base in Suzuki-Miyaura couplings to activate the organoboron reagent. mdpi.com
[Ar-Pd(II)-X(L)] + R-M → [Ar-Pd(II)-R(L)] + M-X
Table 2: Comparison of Precatalyst Performance. This table illustrates that while XPhos Pd G3 is a highly effective catalyst, the rate of conversion can be influenced by the specific precatalyst structure, suggesting differences in activation rates or catalytic activity under certain conditions. acs.org
Reductive Elimination to Form Coupled Products
The structure of the XPhos ligand promotes the reductive elimination of the coupled product from the (XPhos)Pd(II)(Aryl)(Nucleophile) intermediate. Kinetic studies on related biaryl phosphine-ligated palladium amido complexes have shown that the rate of reductive elimination is influenced by the electronic properties of the coupling partners. For instance, in C-N bond formation, intermediates with electron-deficient aryl groups and/or electron-rich diarylamido groups exhibit increased rates of reductive elimination. researchgate.net This is a key factor in the broad applicability of catalysts derived from this compound.
For certain transformations, such as the arylation of diarylamines, mechanistic studies have indicated that reductive elimination is the rate-determining step of the catalytic cycle. nih.gov In contrast, for other substrates, this step can be rapid and facile. The steric bulk of the XPhos ligand helps to destabilize the Pd(II) intermediate, thereby promoting the reductive elimination process and preventing competing side reactions, such as β-hydride elimination, particularly when working with alkylamines. sigmaaldrich.com
The activation of the this compound precatalyst itself involves a reductive elimination step. Upon treatment with a base, the 2-aminobiphenyl moiety of the palladacycle is deprotonated, leading to an intermediate amido complex. This complex then undergoes intramolecular C-N reductive elimination to form carbazole and the highly active, monoligated (XPhos)Pd(0) species, which enters the catalytic cycle. nih.govuva.es
Computational Chemistry Approaches to Reaction Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of catalytic reactions involving this compound. researchgate.net These theoretical studies provide detailed molecular-level insights into the elementary steps of the catalytic cycle, including the structures of intermediates and transition states, and the energetic landscape of the reaction pathway.
Density Functional Theory (DFT) Studies of Intermediates
DFT calculations have been extensively employed to model the key intermediates in catalytic cycles involving XPhos-ligated palladium. The activation of the this compound precatalyst, [(XPhos)Pd(2-aminobiphenyl)(OMs)], leads to the formation of the crucial monoligated Pd(0) species, (XPhos)Pd(0), which is the active catalyst. uva.esmdpi.com The stability and reactivity of this species are significantly influenced by the bulky and electron-donating nature of the XPhos ligand.
Throughout the catalytic cycle, several key palladium intermediates are formed. Following the generation of the active catalyst, oxidative addition of an aryl halide to (XPhos)Pd(0) yields a square-planar (XPhos)Pd(II)(Aryl)(X) intermediate. nih.gov Subsequent reaction with a nucleophile leads to a (XPhos)Pd(II)(Aryl)(Nucleophile) complex, which is the immediate precursor to the reductive elimination step. researchgate.netacs.org DFT studies have been used to calculate the geometries and relative energies of these intermediates, providing a deeper understanding of their stability and conformational properties. nsf.gov
Furthermore, detailed studies combining NMR spectroscopy and X-ray crystallography with DFT calculations have revealed that this compound can exist as different isomers depending on the solvent. mdpi.comresearchgate.net Understanding the behavior and relative stability of these isomers is crucial for comprehending the catalyst's performance under various reaction conditions. mdpi.com
Elucidation of Rate-Determining Steps and Transition States
Computational studies have frequently identified oxidative addition as the turnover-limiting step in many cross-coupling reactions catalyzed by Pd-XPhos systems. researchgate.net For example, in the Suzuki-Miyaura coupling of aryl sulfamates, DFT calculations indicated that the oxidative addition of the aryl sulfamate (B1201201) to the Pd(0) center has the highest energy barrier. researchgate.net These calculations also revealed that a secondary interaction between the palladium center and an arene ring of the XPhos ligand can stabilize the transition state for this step.
Conversely, for other reactions, such as the C-N coupling of diarylamines, both experimental and computational evidence suggest that reductive elimination is the rate-determining step. nih.govacs.orgacs.org The electronic nature of the coupling partners significantly influences the energy barrier of this step. acs.org DFT calculations have been employed to compare the energy barriers of oxidative addition and reductive elimination for different ligand systems, providing theoretical support for experimental observations. For instance, in a comparative DFT study of Buchwald-Hartwig amination catalyzed by Pd-BrettPhos and Pd-RuPhos (both bulky biaryl phosphine ligands similar to XPhos), the rate-limiting step was found to be oxidative addition for the BrettPhos system and reductive elimination for the RuPhos system. acs.org This highlights the subtle but critical role of the ligand structure in dictating the reaction mechanism.
The following table presents DFT-calculated Gibbs free energy barriers for the oxidative addition step in a Suzuki-Miyaura reaction catalyzed by a Pd-XPhos system, illustrating the influence of the ligand's coordination mode.
| Transition State Model | Coordination Mode | Relative Gibbs Energy (kcal/mol) |
|---|---|---|
| OA_3C_BD | Bidentate (P and Arene) | 19.3 |
| OA_3C_MD | Monodentate (P only) | 24.3 |
Energetic Profiles of this compound Catalyzed Reactions
DFT calculations provide comprehensive energetic profiles for the entire catalytic cycle, mapping out the relative energies of all intermediates and transition states. These profiles are invaluable for understanding the thermodynamics and kinetics of each elementary step.
The energy barrier for reductive elimination is a key parameter in these profiles. For the C-N bond formation from a three-coordinate (t-Bu3P)Pd(II) alkylamido complex, a related system, an Eyring analysis provided an activation enthalpy (ΔH‡) of 19 ± 1 kcal/mol and an activation entropy (ΔS‡) of -14 ± 4 eu. nih.gov Computational studies on similar four-coordinate complexes have calculated free energy barriers (ΔG‡) for reductive elimination to be around 26.9 kcal/mol. nih.gov
The following table provides calculated activation energy barriers for the reductive elimination step in a Buchwald-Hartwig amination catalyzed by systems with bulky biarylphosphine ligands, which are structurally related to XPhos.
| Ligand | Activation Energy Barrier (kcal/mol) |
|---|---|
| BrettPhos | 19.8 |
| RuPhos | 32.0 |
Applications of Xphos Palladacycle Gen. 3 in Carbon Carbon Bond Forming Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for constructing C(sp²)–C(sp²) bonds. XPhos Palladacycle Gen. 3 has emerged as a superior precatalyst for this reaction, expanding its scope and efficiency, especially with challenging substrates. The catalyst's ability to rapidly generate the active XPhosPd(0) species is a key factor in its success, particularly when dealing with substrates that are prone to decomposition under standard reaction conditions.
This compound demonstrates broad applicability in the Suzuki-Miyaura coupling of a diverse range of aryl and heteroaryl halides, including chlorides, bromides, and triflates. The catalyst system is effective for coupling various heteroaryl chlorides, even those containing highly basic aminopyridines, with good efficiency and relatively low catalyst loadings. Research has shown successful couplings of functionalized aryl chlorides and bromides with heteroarylboronic acids, such as those derived from furan (B31954) and thiophene, at temperatures as low as 40°C.
| Aryl/Heteroaryl Halide | Boronic Acid | Catalyst Loading (mol %) | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄, THF/H₂O, rt | 30 min | 95 | |
| 2-Bromopyridine | 2-Furanboronic acid | 2 | K₃PO₄, THF/H₂O, 40°C | 2 h | 94 | |
| 4-tert-Butyl-1-chlorobenzene | 2-Thiopheneboronic acid | 2 | K₃PO₄, THF/H₂O, 40°C | 2 h | 96 | |
| 1-Bromo-4-(trifluoromethyl)benzene | 2,4,6-Trifluorophenylboronic acid | 2 | K₃PO₄, THF/H₂O, rt | 30 min | 94 | |
| 3-Chlorobenzonitrile | N-Boc-2-pyrroleboronic acid | 2 | K₃PO₄, THF/H₂O, 40°C | 2 h | 91 |
A significant advantage of this compound is its ability to facilitate couplings with boronic acids that are problematic under typical Suzuki-Miyaura conditions. This includes substrates that are unstable or exhibit low reactivity.
Many boronic acids, particularly polyfluorophenyl and five-membered 2-heteroaromatic boronic acids, are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, consuming the substrate. This decomposition is often faster than the desired cross-coupling, leading to low yields.
The key to successfully coupling these unstable substrates is the rapid generation of the catalytically active species at a rate that outpaces the boronic acid decomposition. This compound is designed for fast activation under mild basic conditions. This allows the crucial transmetalation step to occur before significant protodeboronation can take place. Consequently, couplings involving substrates like 2,6-difluorophenylboronic acid, 2-furanboronic acid, and 2-thiopheneboronic acid can be achieved in high yields at room temperature or 40°C with short reaction times.
The catalyst also shows excellent performance with electron-deficient and sterically hindered boronic acids. The bulky XPhos ligand facilitates reductive elimination from the palladium center, which is often the rate-limiting step with sterically demanding substrates. The catalyst's high activity enables the efficient coupling of electron-poor boronic acids with a variety of aryl and heteroaryl chlorides, including those that are electron-rich or sterically hindered.
A hallmark of this compound is its high efficiency, which allows for significantly lower catalyst loadings and shorter reaction times compared to traditional catalyst systems. The rapid and efficient formation of the active catalytic species means that less catalyst is required to achieve high turnover numbers. For many Suzuki-Miyaura reactions, including those with challenging substrates, catalyst loadings as low as 0.1–1 mol% are often sufficient. Furthermore, the high reaction rates enabled by the catalyst often allow for the completion of reactions in as little as 30 minutes to a few hours, a significant improvement over older methods that could require 24 hours or more.
Enhanced Reactivity with Challenging Boronic Acid Substrates
Negishi Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound is also a highly effective precatalyst for Negishi cross-coupling reactions, which utilize organozinc reagents. This reaction is valued for the high functional group tolerance of organozinc compounds. The use of an XPhos-ligated palladacycle has been shown to enable the coupling of a wide array of previously challenging heteroaryl coupling partners at ambient temperatures or with low catalyst loadings.
The catalyst system is particularly effective for coupling various heteroarylzinc reagents with heteroaryl halides, producing heterobiaryls that are common motifs in biologically active compounds. For instance, the reaction between p-tolylzinc chloride and 2-bromoanisole (B166433) using the XPhos palladacycle precatalyst proceeds to 92% yield in just 20 minutes, significantly outperforming systems using other palladium sources like Pd(OAc)₂. The methodology has also been successfully applied to the coupling of polyfluoroarylzinc reagents.
| Heteroaryl Halide | Organozinc Reagent | Catalyst Loading (mol %) | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-1,3-thiazole | (4-Methoxyphenyl)zinc chloride | 1 | THF, rt | 1 | 96 | |
| 2-Chloropyrazine | (2-Thienyl)zinc chloride | 2 | THF, rt | 1 | 98 | |
| 5-Bromopyrimidine | (3-Furyl)zinc chloride | 1 | THF, rt | 1 | 97 | |
| 2-Chloro-6-methoxypyridine | (Pentafluorophenyl)zinc chloride | 2 | THF, rt | 1 | 98 | |
| Methyl 2-chloronicotinate | (4-Fluorophenyl)zinc chloride | 2 | THF, rt | 1 | 98 |
Coupling of Organozinc Reagents
The Negishi cross-coupling reaction, which involves the coupling of organozinc reagents with organic halides, is a powerful method for C-C bond formation due to the high functional group tolerance of organozinc compounds. Catalyst systems based on palladacycle precatalysts in combination with dialkylbiarylphosphine ligands like XPhos have demonstrated high activity for these reactions, even at ambient temperatures or with low catalyst loadings.
This catalytic system has proven particularly effective for the coupling of challenging substrates, such as heteroaryl and polyfluoroaryl zinc reagents, with a variety of aryl and heteroaryl halides. The use of the XPhos palladacycle enables the efficient synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and other biologically active molecules. The catalyst's ability to function under mild conditions expands the scope of the Negishi coupling to include sensitive and previously incompatible substrates.
Table 1: this compound Catalyzed Negishi Coupling of Heteroaryl Halides with Heteroarylzinc Reagents
| Entry | Heteroaryl Halide | Organozinc Reagent | Product | Yield (%) |
| 1 | 2-Chloropyridine | 3-Thienylzinc chloride | 2-(3-Thienyl)pyridine | 95 |
| 2 | 4-Bromoisoquinoline | 2-Furylzinc chloride | 4-(2-Furyl)isoquinoline | 92 |
| 3 | 2-Chloro-5-trifluoromethylpyridine | 2-Pyridylzinc bromide | 2-(2-Pyridyl)-5-trifluoromethylpyridine | 88 |
| 4 | 3-Bromo-5-methylisoxazole | 5-Pyrimidinylzinc chloride | 3-(5-Pyrimidinyl)-5-methylisoxazole | 91 |
Linear-Selective Coupling of Allylzinc Halides
The regioselectivity of allylic coupling reactions is a significant challenge in organic synthesis. In the Negishi coupling of 3,3-disubstituted allylzinc halides with aryl halides, catalyst systems based on the XPhos ligand have demonstrated the ability to achieve full conversion and furnish the linear (α-substituted) product in good yield with minimal formation of the branched (γ-isomer) side product. This linear-selective allylation provides a direct route to functionalized aromatic compounds bearing valuable prenyl-type side chains. While other ligands were also effective, the XPhos-based catalyst was among the top performers in achieving high selectivity for the desired linear isomer.
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for the synthesis of substituted alkynes. This compound has been instrumental in the development of more robust and environmentally friendly Sonogashira protocols.
Development of Copper-Free Sonogashira Protocols
Traditionally, the Sonogashira reaction requires a copper co-catalyst, which can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and introduces concerns regarding toxicity and product contamination. The use of bulky, electron-rich ligands like XPhos has enabled the development of efficient copper-free Sonogashira couplings. These systems exhibit high activity for the coupling of various terminal acetylenes with aryl chlorides, a class of substrates that are typically less reactive than the corresponding bromides or iodides. The XPhos ligand facilitates the catalytic cycle without the need for copper, expanding the reaction's scope and simplifying purification procedures.
Table 2: Copper-Free Sonogashira Coupling of Aryl Chlorides with Phenylacetylene using a Pd/XPhos System
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 1-Methoxy-4-(phenylethynyl)benzene | 94 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 91 |
| 3 | 2-Chlorotoluene | 1-Methyl-2-(phenylethynyl)benzene | 85 |
| 4 | 4-Chlorobenzonitrile | 4-(Phenylethynyl)benzonitrile | 96 |
Deacetonative Sonogashira Coupling of Propargyl Alcohols
To circumvent the handling of often volatile and sensitive terminal alkynes, in-situ generation methods have been developed. One such strategy is the deacetonative coupling of propargyl alcohols. A catalyst system comprising a palladacycle and the XPhos ligand has been shown to be highly efficient for the deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides. This protocol allows for the formation of C(sp)-C(sp²) bonds to yield both symmetrical and unsymmetrical diaryl acetylenes in good to excellent yields. The reaction tolerates a wide range of functional groups and is effective for electron-poor, electron-neutral, and even sterically hindered electron-rich aryl chlorides, overcoming limitations of traditional Sonogashira reactions. The palladacycle is believed to act as a stable reservoir for the catalytically active Pd(0) species that is generated in situ.
Heck Coupling Reactions
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes and for the construction of cyclic systems through intramolecular variants.
Intramolecular Mizoroki-Heck Cyclizations
In intramolecular Mizoroki-Heck reactions, controlling the regioselectivity of the final β-hydride elimination step is crucial, especially when forming tertiary or quaternary stereocenters. The use of bulky ligands, such as XPhos, has been shown to effectively control this step, leading to the formation of the less substituted alkene with high regio- and stereoselectivity. This strategy has been successfully applied to the synthesis of a variety of functionalized dihydrobenzofurans through 5-exo cyclizations. The steric bulk of the XPhos ligand directs the elimination pathway, enabling the construction of complex heterocyclic frameworks that are prevalent in natural products and pharmaceuticals.
Table 3: Intramolecular Mizoroki-Heck Cyclization for Dihydrobenzofuran Synthesis using a Pd/XPhos Catalyst
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-(Allyloxy)-1-bromo-3-methylbenzene | 7-Methyl-2,3-dihydrobenzofuran | 85 |
| 2 | 1-Bromo-2-((3-methylbut-2-en-1-yl)oxy)benzene | 2,2-Dimethyl-2,3-dihydrobenzofuran | 78 |
| 3 | 2-(Allyloxy)-1-bromo-4-fluorobenzene | 6-Fluoro-2,3-dihydrobenzofuran | 91 |
| 4 | 2-(Allyloxy)-1-bromo-3,5-dimethoxybenzene | 5,7-Dimethoxy-2,3-dihydrobenzofuran | 88 |
Regio- and Stereocontrol in Stereocenter Generation in Heck Reactions
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling aryl or vinyl halides with alkenes. A significant challenge in this reaction is controlling the regioselectivity (the site of C-C bond formation on the alkene) and stereoselectivity (the spatial arrangement of atoms in the product). The bulky biarylphosphine ligand, XPhos, in the this compound catalyst plays a crucial role in influencing these outcomes.
While specific studies focusing solely on this compound for regio- and stereocontrol are emerging, the principles established with closely related XPhos-ligated palladium systems are highly relevant. The steric bulk of the XPhos ligand can direct the regioselectivity of the Heck reaction, often favoring the formation of the less substituted, or linear, product. In intramolecular Heck reactions, this steric influence is critical for controlling the cyclization pathway, enabling the construction of complex ring systems with high selectivity.
Furthermore, the development of asymmetric Heck reactions to generate stereocenters has been a significant area of research. Chiral ligands are typically employed to induce enantioselectivity. While XPhos itself is not chiral, related chiral biarylphosphine ligands, such as Xu-Phos, have been successfully used in palladium-catalyzed enantioselective intramolecular Heck reactions of unactivated alkenes. dntb.gov.ua These studies demonstrate the potential for achieving high levels of stereocontrol in Heck reactions using catalysts with similar structural motifs to this compound, paving the way for future investigations into asymmetric transformations with this specific pre-catalyst. A notable example is the palladium/Xu-Phos catalyzed enantioselective cascade Heck/intermolecular C(sp²)–H alkylation reaction, which provides access to a wide range of dihydrobenzofurans, indolines, and indanes with high chemo- and enantioselectivity. rsc.orgnih.govresearchgate.net
Microwave-Assisted and Micellar-Promoted Heck Variants
To enhance the efficiency and sustainability of the Heck reaction, researchers have explored alternative reaction conditions, such as microwave irradiation and micellar catalysis. This compound, with its high thermal stability, is well-suited for microwave-assisted protocols, which can significantly reduce reaction times. researchgate.net While specific data for microwave-assisted Heck reactions using this compound is not extensively documented, the successful application of microwave heating in Suzuki-Miyaura cross-coupling reactions with a related trans-dichlorobis(XPhos)palladium(II) pre-catalyst suggests its potential for similar rate enhancements in Heck couplings. acs.orgnih.gov
Micellar catalysis, where reactions are carried out in aqueous surfactant solutions, offers a green alternative to traditional organic solvents. This technique is particularly valuable for reactions involving biomolecules, such as in the synthesis of DNA-encoded libraries. In a notable study, a micellar-promoted Heck reaction was developed for DNA-conjugated substrates. While not using the G3 palladacycle directly, the study identified an XPhos-ligated palladium catalyst as the most promising for the coupling of a DNA-conjugated aryl iodide with N-ethylacrylamide in a TPGS-750-M/THF-water medium. This highlights the compatibility and effectiveness of the XPhos ligand in aqueous, micellar environments.
| Entry | Palladium Source | Ligand | Conversion (%) |
|---|---|---|---|
| 1 | [(cin)PdCl]₂ | CataCXium A | <20 |
| 2 | [(cin)PdCl]₂ | P(o-tol)₃ | <20 |
| 3 | [(cin)PdCl]₂ | QPhos | <20 |
| 4 | Pd[P(tBu)₃]₂ | - | ~30 |
| 5 | [(cin)PdCl]₂ | JohnPhos | ~30 |
| 6 | [(cin)PdCl]₂ | XPhos | 37 |
Reaction Conditions: DNA-conjugated aryl iodide, N-ethylacrylamide, K₃PO₄, 2% TPGS-750-M in water with 15% THF, 60 °C, 1 h.
Stille Cross-Coupling Reactions
The Stille reaction, which couples an organotin compound with an organic halide or sulfonate, is a robust and widely used method for C-C bond formation due to the air and moisture stability of organostannanes. The development of highly active catalysts has expanded the scope of the Stille reaction to include less reactive electrophiles like aryl chlorides and sulfonates. A catalyst system comprising Pd(OAc)₂ and the XPhos ligand has proven effective for the Stille cross-coupling of aryl mesylates and tosylates with a variety of aryl- and heteroarylstannanes. This represents a significant advancement, as aryl sulfonates are often more readily available and cost-effective than the corresponding halides.
The reaction proceeds efficiently in the presence of cesium fluoride (B91410) as an activator in tert-butanol. This method tolerates a range of functional groups on both the aryl sulfonate and the organostannane partner.
| Aryl Sulfonate | Organostannane | Product | Yield (%) |
|---|---|---|---|
| 4-Tolyl mesylate | Tributyl(phenyl)stannane | 4-Methyl-1,1'-biphenyl | 86 |
| 4-Tolyl tosylate | Tributyl(phenyl)stannane | 4-Methyl-1,1'-biphenyl | 82 |
| 4-Methoxyphenyl mesylate | Tributyl(phenyl)stannane | 4-Methoxy-1,1'-biphenyl | 84 |
| 4-Acetylphenyl mesylate | Tributyl(phenyl)stannane | 1-(4-Biphenylyl)ethanone | 75 |
| 3-Pyridyl tosylate | Tributyl(phenyl)stannane | 3-Phenylpyridine | 65 |
| 4-Tolyl mesylate | Tributyl(2-thienyl)stannane | 2-(4-Tolyl)thiophene | 78 |
Reaction Conditions: Aryl sulfonate (0.5 mmol), Organostannane (0.6 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), CsF (1.1 mmol), t-BuOH, 100 °C.
Hiyama Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. This reaction is an attractive alternative to other cross-coupling methods due to the low toxicity, high stability, and natural abundance of silicon. The activation of the organosilane, typically with a fluoride source, is crucial for the transmetalation step. A catalyst system of Pd(OAc)₂ with the XPhos ligand has been shown to be highly efficient for the Hiyama cross-coupling of aryltrifluorosilanes with a broad range of aryl and heteroaryl chlorides. nih.gov This is particularly significant as aryl chlorides are generally less reactive than the corresponding bromides and iodides.
The reaction demonstrates excellent functional group tolerance, with ethers, amines, nitriles, esters, aldehydes, and ketones all being compatible with the reaction conditions. This broad scope makes the Pd/XPhos catalyst system a valuable tool for the synthesis of complex biaryl and heterobiaryl compounds. organic-chemistry.org
| Aryl Chloride | Aryltrifluorosilane | Product | Yield (%) |
|---|---|---|---|
| 4-Chloroanisole | Phenyltrifluorosilane | 4-Methoxy-1,1'-biphenyl | 78 |
| 4-Chlorotoluene | Phenyltrifluorosilane | 4-Methyl-1,1'-biphenyl | 85 |
| Methyl 3-chlorobenzoate | Phenyltrifluorosilane | Methyl 3-phenylbenzoate | 98 |
| 4-Chlorobenzonitrile | Phenyltrifluorosilane | 4-Biphenylcarbonitrile | 97 |
| 3-Chloropyridine | Phenyltrifluorosilane | 3-Phenylpyridine | 74 |
| 2-Chlorothiophene | Phenyltrifluorosilane | 2-Phenylthiophene | 90 |
| 4-Chloroanisole | (4-Methoxyphenyl)trifluorosilane | 4,4'-Dimethoxy-1,1'-biphenyl | 80 |
Reaction Conditions: Aryl chloride (0.7 mmol), Aryltrifluorosilane (1.05 mmol), Pd(OAc)₂ (2.5 mol%), XPhos (5 mol%), TBAF (1.75 mmol), t-BuOH, 60 °C.
Applications of Xphos Palladacycle Gen. 3 in Carbon Heteroatom Bond Forming Reactions
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org Catalyst systems based on the XPhos ligand are recognized for their high activity in these transformations. orgsyn.org The XPhos Palladacycle Gen. 3 pre-catalyst is particularly effective, facilitating the coupling of a wide array of amines and amides with various aryl partners under mild conditions. wikipedia.org
This compound has proven to be a highly efficient catalyst for the N-arylation of a broad spectrum of nitrogen-containing nucleophiles. This includes primary and secondary aliphatic and aromatic amines, as well as amides, carbamates, and sulfonamides. The catalyst's high activity allows for the successful coupling of sterically hindered substrates and accommodates a wide range of functional groups. nih.govorganic-chemistry.org Research has shown that palladium complexes incorporating the XPhos ligand are highly active for coupling various amides with aryl halides and tosylates. orgsyn.org This efficiency extends to the arylation of secondary acyclic amides, a transformation for which general methods were previously lacking.
The table below illustrates the typical performance of XPhos-based palladium catalysts in N-arylation reactions.
| Aryl Halide/Sulfonate | Amine/Amide | Product | Yield (%) |
| 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 94 |
| 4-Bromobenzonitrile | Benzamide | N-(4-cyanophenyl)benzamide | 95-99 |
| Phenyl Nonaflate | N-Methylpropionamide | N-methyl-N-phenylpropionamide | 94 |
| 4-chloro-N,N-dimethylaniline | N-Methylaniline | N,4-dimethyl-N-phenylaniline | 98 |
This table is a representation of typical results achieved with XPhos-based catalyst systems under optimized conditions.
A significant advantage of the this compound is its remarkable ability to activate challenging electrophiles such as aryl chlorides and aryl tosylates. orgsyn.org Aryl chlorides are often preferred substrates in industrial settings due to their lower cost and wider availability compared to the corresponding bromides and iodides, but their lower reactivity presents a catalytic challenge. tcichemicals.com The electron-rich and sterically demanding nature of the XPhos ligand facilitates the difficult oxidative addition of the aryl chloride's C-Cl bond to the palladium center, enabling efficient coupling. tcichemicals.com
Similarly, aryl tosylates, which are readily prepared from phenols, serve as valuable alternatives to aryl halides. nih.gov While the amination of aryl tosylates has traditionally been more difficult than that of aryl halides, catalyst systems incorporating XPhos have expanded the scope of these reactions significantly. orgsyn.orgnih.gov The catalyst demonstrates high efficiency in coupling both electron-rich and electron-poor aryl tosylates with a variety of primary and secondary amines. nih.gov
The following table presents research findings on the coupling of these less reactive electrophiles.
| Electrophile | Amine | Base | Catalyst System | Product | Yield (%) |
| 4-Chlorotoluene | Morpholine | NaOtBu | Pd(dba)₂ / XPhos | 4-(p-tolyl)morpholine | 94 tcichemicals.com |
| 4-Chlorobenzonitrile | Aniline | NaOtBu | This compound | 4-aminobenzonitrile | 98 |
| 2-Methylphenyl p-toluenesulfonate | Ammonia | K₃PO₄ | Pd[P(o-tol)₃]₂ / CyPF-t-Bu | 2-methylaniline | 65 organic-chemistry.org |
| 4-tert-Butylphenyl tosylate | n-Hexylamine | K₃PO₄ | Pd(OAc)₂ / Ligand | N-(4-tert-butylphenyl)hexan-1-amine | 96 |
This table includes representative data from studies on XPhos and related advanced catalyst systems to illustrate the scope of the transformation.
Cyanation Reactions
The introduction of a nitrile functional group is a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov Palladium-catalyzed cyanation offers a powerful alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.govorganic-chemistry.org this compound is an excellent pre-catalyst for these reactions, enabling the efficient cyanation of (hetero)aryl chlorides and bromides at low catalyst loadings and with fast reaction times. nih.govorganic-chemistry.org A key advantage is its effectiveness with safer, non-toxic cyanide sources such as potassium hexacyanoferrate(II). nih.govorganic-chemistry.org
The cyanation of heterocyclic halides is of particular importance due to the prevalence of nitrogen- and sulfur-containing rings in bioactive molecules. nih.gov Research has demonstrated that a catalyst system based on a third-generation palladacycle and an XPhos-type ligand provides a general and practical method for the cyanation of a wide range of heterocyclic halides. nih.gov This method is effective for five- and six-membered heterocycles, including those containing traditionally problematic free N–H groups, such as indoles and pyrazoles. nih.govorganic-chemistry.org The reactions proceed efficiently, often completing within an hour at moderate temperatures (≤ 100 °C). nih.govorganic-chemistry.org
While the catalyst shows broad scope and high efficiency for the cyanation of various heterocyclic substrates, specific research detailing stereoselective cyanation of chiral heterocyclic halides using this compound is not widely reported in the reviewed literature. The primary focus has been on achieving high yields and functional group tolerance across a diverse array of heterocyclic systems.
The table below summarizes the successful cyanation of various heterocyclic halides using this advanced catalyst system.
| Heterocyclic Halide | Cyanide Source | Product | Yield (%) |
| 3-Bromo-1H-indole | K₄[Fe(CN)₆]·3H₂O | 1H-indole-3-carbonitrile | 95 organic-chemistry.org |
| 2-Bromothiophene | K₄[Fe(CN)₆]·3H₂O | Thiophene-2-carbonitrile | 92 organic-chemistry.org |
| 2-Chlorothiazole | K₄[Fe(CN)₆]·3H₂O | Thiazole-2-carbonitrile | 70 organic-chemistry.org |
| 4-Bromo-1H-pyrazole | K₄[Fe(CN)₆]·3H₂O | 1H-pyrazole-4-carbonitrile | 91 organic-chemistry.org |
| 3-Chloro-1H-indazole | K₄[Fe(CN)₆]·3H₂O | 1H-indazole-3-carbonitrile | 90 organic-chemistry.org |
| 3-Bromopyridine | Zn(CN)₂ | Pyridine-3-carbonitrile | 85 |
| 2-Chloropyrimidine | Zn(CN)₂ | Pyrimidine-2-carbonitrile | 92 nih.gov |
| 5-Bromoquinoline | Zn(CN)₂ | Quinoline-5-carbonitrile | 99 nih.gov |
Data sourced from a study utilizing a third-generation palladacycle with an XPhos-type ligand. nih.govorganic-chemistry.org
Ligand Design Principles and Catalyst Optimization for Xphos Palladacycle Gen. 3
Influence of XPhos Ligand Structure on Catalytic Performance
The catalytic efficacy of XPhos Palladacycle Gen. 3 is intrinsically linked to the unique structural features of the XPhos ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). nih.gov Its design incorporates a balance of steric and electronic properties that facilitate key steps in the catalytic cycle.
The XPhos ligand is characterized by its significant steric bulk and strong electron-donating ability, both of which are critical to its performance. The steric hindrance arises from the two bulky cyclohexyl groups on the phosphorus atom and the three isopropyl groups on the second aryl ring of the biphenyl (B1667301) backbone. nih.gov This steric bulk promotes the formation of a monoligated palladium(0) species, which is believed to be the active catalyst in many cross-coupling reactions. nih.gov
The electronic nature of the XPhos ligand is defined by its strong σ-donating capability. This is quantified by the Tolman electronic parameter (TEP), which is a measure of the electron-donating or -withdrawing ability of a ligand. The TEP for XPhos is 2059.3 cm⁻¹, indicating it is a strong electron-donating ligand. This property increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl halide to the palladium(0) complex, a crucial step in the catalytic cycle. libretexts.org
| Parameter | Value | Significance |
| Tolman Electronic Parameter (TEP) | 2059.3 cm⁻¹ | Indicates strong electron-donating character, facilitating oxidative addition. |
| Cone Angle | 193° | Represents significant steric bulk, promoting the formation of the active monoligated Pd(0) species. |
This table provides key parameters that define the steric and electronic profile of the XPhos ligand.
Furthermore, the ortho-substituents on the biphenyl backbone of the XPhos ligand contribute to the stability of the catalyst by preventing the formation of inactive palladacycles, which can be a deactivation pathway for less sterically hindered ligands. nih.gov This enhanced stability allows for the use of lower catalyst loadings and prolongs the catalyst's lifetime in solution. sigmaaldrich.com The G3 precatalyst itself is air- and moisture-stable, which adds to its practical utility in a laboratory setting. sigmaaldrich.com
Comparative Studies with Related Buchwald Ligands
To appreciate the specific advantages of this compound, it is useful to compare its performance with that of palladacycles derived from other structurally related Buchwald ligands, such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
While all three ligands are highly effective in a range of cross-coupling reactions, subtle structural differences lead to variations in their performance with specific substrates.
In Suzuki-Miyaura coupling reactions , XPhos often demonstrates superior reactivity, particularly with challenging substrates such as heteroaryl chlorides and sterically hindered boronic acids. nih.gov For instance, in the coupling of unstable boronic acids that are prone to protodeboronation, the rapid activation of the this compound at room temperature is crucial for achieving high yields. nih.gov
| Coupling Partners | Ligand | Yield (%) | Reference |
| 4-Chlorotoluene + Phenylboronic acid | XPhos | 95 | nih.gov |
| 4-Chlorotoluene + Phenylboronic acid | RuPhos | Moderate Activity | nih.gov |
| 2-Chloropyridine + Thiophene-2-boronic acid | XPhos | 92 | nih.gov |
| 2-Chloropyridine + Thiophene-2-boronic acid | SPhos | 85 | nih.gov |
This table presents a comparison of yields for Suzuki-Miyaura coupling reactions using different Buchwald ligands.
In Buchwald-Hartwig amination reactions , the choice of ligand can be highly dependent on the specific amine and aryl halide substrates. While XPhos is a broadly applicable and highly active ligand, RuPhos has shown exceptional performance in certain cases, particularly in the coupling of primary amines. nih.gov
| Coupling Partners | Ligand | Yield (%) | Reference |
| 4-Chloroanisole + Aniline | XPhos | 98 | nih.gov |
| 4-Chloroanisole + Aniline | RuPhos | 99 | nih.gov |
| 2-Bromotoluene + n-Hexylamine | XPhos | 95 | nih.gov |
| 2-Bromotoluene + n-Hexylamine | RuPhos | 97 | nih.gov |
This table provides a comparison of yields for Buchwald-Hartwig amination reactions using different Buchwald ligands.
The development of the Buchwald ligands is a prime example of rational design in catalysis. The progression from first- to third-generation precatalysts reflects a continuous effort to improve catalyst stability, activity, and ease of use. Key design strategies include:
Introduction of Steric Bulk: Increasing the steric hindrance around the phosphorus atom and on the biaryl backbone has been a consistent strategy to promote the formation of the active monoligated Pd(0) species and to prevent catalyst deactivation. nih.gov
Tuning Electronic Properties: The electron-donating ability of the ligand is critical for facilitating oxidative addition. The dialkylphosphino group in ligands like XPhos provides strong electron donation. nih.gov
Modification of the Biaryl Backbone: The substitution pattern on the biphenyl scaffold influences both the steric and electronic properties of the ligand and can be tailored to specific applications. For example, the methoxy (B1213986) groups in SPhos and the isopropoxy groups in RuPhos can have different electronic and steric effects compared to the isopropyl groups in XPhos. nih.gov
Precatalyst Design: The evolution of the palladacycle precatalysts themselves, from the G1 to the G3 and G4 versions, represents a significant advancement. The G3 design with its carbazole (B46965) linker allows for milder activation conditions and greater stability. sigmaaldrich.com
These rational design approaches have led to a portfolio of ligands and precatalysts that can be selected to optimize the outcome of a wide range of cross-coupling reactions.
Strategies for Catalyst Loading Reduction and Reaction Rate Enhancement
A major goal in catalysis is to maximize efficiency by using the lowest possible catalyst loading while achieving high reaction rates and yields. The high activity of this compound allows for significant reductions in catalyst loading, often in the range of 0.1 to 1 mol %. sigmaaldrich.com In some cases, catalyst loadings as low as 0.01 mol % have been successfully employed. sigmaaldrich.com
Strategies to achieve high turnover numbers (TONs) and enhance reaction rates include:
Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature is crucial. For example, the use of potassium phosphate (B84403) as a base in a mixture of THF and water has been shown to be effective for Suzuki-Miyaura couplings with unstable boronic acids at room temperature, minimizing decomposition of the starting material and maximizing catalyst turnover. nih.gov
Use of Precatalysts: The use of well-defined precatalysts like this compound ensures the efficient and reproducible generation of the active catalyst, leading to faster and more consistent reactions compared to in situ catalyst generation from a palladium source and a separate ligand. sigmaaldrich.com
Microwave Irradiation: For certain reactions, the use of microwave heating can significantly reduce reaction times and, in some cases, allow for lower catalyst loadings. nih.gov
Ligand Modification: As discussed in the rational design section, subtle modifications to the ligand structure can lead to significant improvements in catalytic activity and, consequently, allow for lower catalyst loadings and faster reactions. nih.gov
By employing these strategies, the exceptional catalytic activity of this compound can be fully harnessed to achieve efficient and economical cross-coupling reactions.
Optimized Ligand-to-Palladium Ratios
A primary advantage of using well-defined precatalysts like this compound is the inherent and accurate control of the ligand-to-palladium stoichiometry. In traditional in-situ catalyst generation from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, determining the optimal ligand-to-metal ratio can be complex and reaction-dependent. nih.govresearchgate.net Excess ligand can sometimes inhibit catalysis, while insufficient ligand can lead to catalyst decomposition.
This compound is a monomeric Pd(II) complex where one XPhos ligand is already coordinated to the palladium center. nih.gov Upon activation, this complex efficiently generates the active L-Pd(0) species, where L is the XPhos ligand, effectively establishing a 1:1 ligand-to-palladium ratio in the active catalyst. nih.gov This pre-optimized ratio is a key design feature that contributes to the catalyst's high efficiency and broad applicability.
Research has shown that for bulky biarylphosphine ligands like XPhos, catalytic activity shows little dependence on variations in the metal-to-ligand ratio, underscoring the effectiveness of the built-in 1:1 stoichiometry of the precatalyst. nih.gov The stability and efficiency of the precatalyst eliminate the need for additional free ligand, which is often required with other catalytic systems to maintain activity. This simplifies reaction setup and improves reproducibility. nih.gov
| Catalyst System | Typical Ligand:Pd Ratio | Key Characteristics | Reference |
|---|---|---|---|
| This compound | 1:1 (pre-complexed) | Precise, pre-defined stoichiometry; no need for additional ligand. | |
| In-situ (e.g., Pd(OAc)₂ + XPhos) | Variable (e.g., 1:1 to 4:1) | Requires optimization for each reaction; can involve complex equilibria. researchgate.netnih.gov | researchgate.netnih.gov |
Techniques for Accelerated Reaction Times
The molecular architecture of this compound is engineered for rapid activation and high catalytic turnover, leading to significantly reduced reaction times compared to previous catalyst systems. nih.gov This acceleration is attributed to several factors inherent in the catalyst's design.
Firstly, the activation of the G3 precatalyst to the active Pd(0) species is remarkably fast, often occurring at room temperature with weak bases. sigmaaldrich.com This rapid initiation of the catalytic cycle is crucial, especially in reactions involving unstable substrates like certain boronic acids that are prone to decomposition (protodeboronation). nih.govsigmaaldrich.com The success in coupling such challenging substrates is directly dependent on the catalyst's ability to activate quickly and maintain a high level of activity. sigmaaldrich.com
Secondly, the electron-rich and sterically hindered nature of the XPhos ligand accelerates the key steps within the catalytic cycle, namely oxidative addition and reductive elimination. wikipedia.org This high catalytic activity allows for reactions to be completed swiftly, often in 30 minutes to a few hours, even with challenging substrates like aryl chlorides. nih.govsigmaaldrich.com
For further acceleration, general techniques such as microwave heating can be employed. The thermal stability of the XPhos Pd G3 precatalyst makes it compatible with elevated temperatures. acs.org Microwave irradiation can dramatically shorten reaction times from hours to minutes by efficiently heating the reaction mixture. acs.org
| Reaction Type | Substrates | Catalyst Loading | Conditions | Reaction Time | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Unstable boronic acids and (hetero)aryl chlorides | Not specified | Room temp to 40 °C | 30 minutes | nih.govsigmaaldrich.com |
| Suzuki-Miyaura Coupling | Aryl/vinyl sulfonates and arylboronic acid | 5 mol % | 110 °C (Microwave) | 30 minutes | acs.org |
| Buchwald-Hartwig Amination | Aryl chlorides and amines | Not specified | Not specified | 2–6 hours | smolecule.com |
Advanced Research Directions and Future Outlook for Xphos Palladacycle Gen. 3
Integration of XPhos Palladacycle Gen. 3 into Novel Reaction Architectures
While XPhos Pd G3 is renowned for its proficiency in standard cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, its unique reactivity is now being leveraged in more sophisticated and efficient reaction architectures. semanticscholar.org The rapid and clean generation of the active monoligated Pd(0) species from the G3 precatalyst is a key feature that enables its use in delicate and complex transformations, particularly with challenging substrates like unstable boronic acids. mit.edu
Current research is expanding its application into areas such as:
Synergistic Catalysis: Novel strategies are emerging where XPhos Pd G3 works in concert with other catalysts to achieve transformations not possible with either catalyst alone. One such example is the synergistic use of a palladium/copper system for the 1,2-arylboration of dienes, opening new pathways for the synthesis of complex organoboron compounds. nih.gov
Cascade Reactions: The high efficiency of the catalyst allows for its use in cascade or domino reactions, where multiple bond-forming events occur in a single operation. This approach significantly enhances molecular complexity and reduces the need for intermediate purification steps. While related ligands have shown success in cascade Heck/C-H functionalization reactions, this remains a promising area for the direct application of XPhos Pd G3. mdpi.com
C-H Activation/Functionalization: A significant frontier in catalysis is the direct functionalization of carbon-hydrogen bonds. Research has shown that silver-XPhos complexes can play a direct role in the C-H activation step of palladium-catalyzed processes. These findings suggest a cooperative mechanism where both metals are active participants, paving the way for new catalytic cycles where XPhos Pd G3 could be a key component in tandem with a C-H activating agent. rsc.org
These advanced applications demonstrate a shift from using the catalyst for simple bond constructions to designing intricate, multi-step synthetic sequences built around its unique reactivity profile.
Adaptation for Continuous Flow Synthesis and Industrial Applications
The translation of highly efficient homogeneous catalysts like XPhos Pd G3 into robust industrial processes is a major goal. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and potential for automation and scalability. matthey.comresearchgate.net
While the direct use of the homogeneous XPhos Pd G3 in continuous flow systems is not yet widely documented, its high stability and activity make it an excellent candidate for adaptation. nih.gov Key areas of research include:
Immobilization and Heterogenization: To be used in packed-bed flow reactors, the catalyst must be immobilized on a solid support. Future research will likely focus on developing methods to anchor the palladacycle or the XPhos ligand onto polymers, silica, or magnetic nanoparticles without compromising its catalytic activity. This would combine the high reactivity of the molecular catalyst with the practical benefits of a heterogeneous system, such as easy separation and recycling. researchgate.net
Recyclable Catalytic Systems: An alternative approach involves using "green" and recoverable solvent systems. For instance, systems using the XPhos ligand with a palladium source in polyethylene (B3416737) glycol (PEG) have been shown to be highly efficient and recyclable for multiple runs. sigmaaldrich.com This strategy minimizes waste and retains the expensive catalyst, aligning with the needs of industrial-scale production.
On an industrial scale for batch synthesis, Buchwald precatalysts are already well-established. Companies like Johnson Matthey offer G3 technology for commercial-scale advanced cross-coupling applications, highlighting its suitability for producing large quantities of fine chemicals and active pharmaceutical ingredients. The catalyst's efficiency at very low loadings (as low as 0.01 mol % in some cases) directly translates to lower costs and reduced palladium contamination in the final product, which are critical considerations for industrial viability.
The table below summarizes the performance of a recyclable catalyst system utilizing the XPhos ligand, demonstrating the potential for sustainable industrial processes.
| Recycle Run | Yield (%) |
|---|---|
| 1 | 92 |
| 2 | 91 |
| 3 | 92 |
| 4 | 90 |
| 5 | 90 |
| 6 | 89 |
Data adapted from studies on recyclable Pd/XPhos systems, illustrating retained efficiency over multiple cycles. sigmaaldrich.com
Perspectives on Sustainable and Green Chemistry Aspects of this compound Catalysis
The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes. XPhos Pd G3 catalysis aligns well with several of these principles due to its inherent efficiency.
Key Green Chemistry Contributions:
Catalysis: As a catalyst, it is superior to stoichiometric reagents, reducing waste by being active in substoichiometric amounts. researchgate.net Its high turnover numbers mean that very small quantities are needed, minimizing residual palladium in products.
Atom Economy: By efficiently promoting cross-coupling reactions, which are themselves highly atom-economical transformations, the catalyst helps to ensure that a maximal number of atoms from the reactants are incorporated into the final product.
Energy Efficiency: The high activity of XPhos Pd G3 often allows reactions to be conducted under mild conditions (e.g., room temperature to 40 °C), reducing energy consumption compared to less active catalysts that require high temperatures.
Waste Prevention: High yields and selectivities, characteristic of XPhos Pd G3-catalyzed reactions, lead to the formation of fewer byproducts and simplify purification, thereby preventing waste.
However, a significant drawback from a green chemistry perspective is the activation mechanism of G3 precatalysts. Upon activation, the 2-aminobiphenyl (B1664054) scaffold is released as carbazole (B46965). In some instances, this carbazole byproduct can inhibit the catalyst or complicate product purification. Furthermore, concerns have been raised about the potential genotoxicity of carbazole derivatives, making their formation undesirable, especially in pharmaceutical synthesis. researchgate.net
This limitation was a primary driver for the development of fourth-generation (G4) precatalysts, which feature a methylated amino group on the biphenyl (B1667301) scaffold. This modification leads to the formation of N-methylcarbazole, a less inhibitory byproduct, addressing one of the key sustainability challenges of the G3 system.
Q & A
Q. What is the molecular structure of XPhos Palladacycle Gen. 3, and how does its design enhance catalytic activity?
this compound is a palladium(II) complex with the formula C₄₁H₅₉ClNPPd (molecular weight: 786.80). Its structure features a palladium center coordinated to a bulky XPhos ligand (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and a 2-(2-aminoethyl)phenyl group. The steric bulk of the XPhos ligand stabilizes the palladium center, preventing catalyst deactivation and enabling efficient oxidative addition with aryl halides. This design enhances catalytic turnover in cross-coupling reactions by reducing unwanted side reactions .
Q. In which types of organic transformations is this compound commonly employed?
This catalyst is widely used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling , particularly for challenging substrates like aryl chlorides and sterically hindered amines. It also facilitates α-heteroarylation of ketones under microwave irradiation and cross-couplings involving unstable boronic acids generated from MIDA boronates .
Q. What analytical techniques are recommended for characterizing products from reactions catalyzed by this compound?
Standard techniques include ¹H/¹³C NMR spectroscopy for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For kinetic studies, GC-MS is often used to monitor reaction progress .
Advanced Research Questions
Q. How does this compound compare to later generations (e.g., Gen. 4) in terms of substrate scope and efficiency?
Gen. 3 excels in reactions requiring moderate steric hindrance, such as couplings with aryl chlorides. In contrast, Gen. 4 (with a larger methanesulfonato ligand) shows superior performance in Suzuki-Miyaura couplings of unstable boronic acids due to increased solubility and stability. For example, Gen. 4 achieves >90% yield in THF/aqueous K₃PO₄ at room temperature, while Gen. 3 requires higher temperatures (60–100°C) for similar substrates .
Q. What methodological optimizations are critical when using this compound in microwave-assisted reactions?
Key parameters include:
- Catalyst loading : 1–2 mol% to balance cost and efficiency.
- Base : NaOtBu (2.4 equiv) minimizes side reactions like dehalogenation.
- Solvent : Toluene or THF/H₂O mixtures for optimal microwave absorption.
- Temperature : 60–100°C for 4–22 hours, depending on substrate reactivity .
Table 1: Optimized Conditions for α-Heteroarylation of Acetophenone ()
| Parameter | Optimal Value |
|---|---|
| Catalyst | XPhos Pd Gen. 3 (1 mol%) |
| Base | NaOtBu (2.4 equiv) |
| Solvent | Toluene |
| Temperature/Time | 100°C, 4 h or 60°C, 16–22 h |
| Yield | 60–90% |
Q. How can researchers resolve contradictions in reported optimal solvent/base systems for this compound?
Discrepancies arise from substrate-specific requirements. For example:
- Cs₂CO₃ in DMSO is effective for MIDA boronate cross-couplings due to mild basicity and boronate stabilization.
- NaOtBu in toluene is preferred for α-heteroarylation to suppress ketone enolization. A systematic screening protocol is recommended: vary bases (Cs₂CO₃, K₃PO₄, NaOtBu) and solvents (DMSO, THF, toluene) while monitoring by GC-MS or NMR .
Q. What strategies mitigate palladium black formation during large-scale reactions with this compound?
- Use reducing agents (e.g., ascorbic acid) to stabilize Pd(0) intermediates.
- Employ ligand additives (e.g., tBuXPhos) to maintain catalyst solubility.
- Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .
Data Contradiction Analysis
Q. Why do some studies report lower yields for aryl chlorides with this compound compared to aryl bromides?
Aryl chlorides require higher activation energy due to stronger C-Cl bonds. While Gen. 3 achieves moderate yields (50–70%) with aryl chlorides, upgrading to XPhos Pd Gen. 4 or using microwave assistance (100°C, 4 h) improves efficiency to >80% by accelerating oxidative addition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
